molecular formula C16H24ClNO2 B016340 Bufuralol hydrochloride CAS No. 60398-91-6

Bufuralol hydrochloride

Cat. No.: B016340
CAS No.: 60398-91-6
M. Wt: 297.82 g/mol
InChI Key: KJBONRGCLLBWCJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Bufuralol hydrochloride is the β-adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the ‘fight or flight’ response by mediating the effects of epinephrine and norepinephrine .

Mode of Action

This compound acts as an antagonist at the β-adrenergic receptor This blocking action inhibits the normal sympathetic response, leading to effects such as reduced heart rate and blood pressure .

Biochemical Pathways

The main metabolic pathway for this compound involves aromatic hydroxylation . This process adds a hydroxyl group to the aromatic ring of the molecule, increasing its polarity and making it more water-soluble. This aids in the excretion of the drug from the body .

Pharmacokinetics

It is known that the compound is metabolized primarily by theCYP2D6 enzyme . The elimination half-life of this compound is shorter than that of its (+)-isomer, but similar to the racemate . Both isomers are cleared almost entirely by metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on β-adrenergic receptors. By blocking these receptors, it inhibits the normal sympathetic response, leading to effects such as reduced heart rate and blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the activity of the CYP2D6 enzyme, which metabolizes this compound, can be influenced by factors such as genetic polymorphisms, age, and the presence of other drugs . These factors can affect the rate at which this compound is metabolized and cleared from the body, thereby influencing its efficacy and potential side effects.

Chemical Reactions Analysis

Bufuralol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include NADPH, cytochrome P450 enzymes, and various solvents such as methanol and ethanol. Major products formed from these reactions include 4-hydroxybufuralol and 6-hydroxybufuralol .

Comparison with Similar Compounds

Bufuralol hydrochloride is unique due to its non-selective β-adrenoceptor blocking activity and partial agonist properties . Similar compounds include:

    Propranolol: A non-selective β-adrenoceptor blocker with no partial agonist activity.

    Metoprolol: A selective β1-adrenoceptor blocker with no partial agonist activity.

    Atenolol: Another selective β1-adrenoceptor blocker with no partial agonist activity.

This compound stands out due to its partial agonist activity and its use as a probe substrate for studying cytochrome P450 enzyme activity .

Properties

IUPAC Name

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBONRGCLLBWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54340-62-4 (Parent)
Record name Bufuralol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50975052
Record name Bufuralol hydrochloride
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Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60398-91-6, 59652-29-8
Record name Bufuralol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60398-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufuralol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufuralol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufuralol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride
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Record name BUFURALOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the hemodynamic effects of Bufuralol HCl compared to other beta-blockers like Pindolol?

A2: Both Bufuralol HCl and Pindolol are β-blockers, but they exhibit different hemodynamic profiles. While Pindolol typically increases peripheral resistance initially, Bufuralol HCl induces a decrease in peripheral resistance immediately after intravenous administration [, ]. During exercise, Pindolol leads to an increase in peripheral resistance, whereas Bufuralol HCl maintains a constant peripheral resistance despite reducing cardiac output []. This difference might be attributed to Bufuralol HCl's unique effect on peripheral resistance, independent of its peripheral β-receptor blocking action [].

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